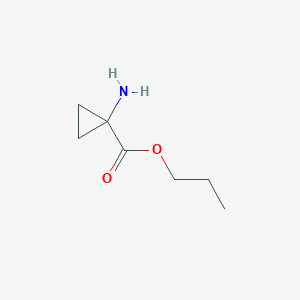
Propyl 1-aminocyclopropanecarboxylate
Description
Propyl 1-aminocyclopropanecarboxylate is an ester derivative of 1-aminocyclopropane-1-carboxylic acid (ACC), a non-proteinogenic amino acid that serves as the direct precursor of ethylene in higher plants . ACC is biosynthesized from S-adenosylmethionine (SAM) via ACC synthase and subsequently oxidized by ACC oxidase (ACO) to produce ethylene, a critical phytohormone regulating growth, development, and stress responses . While ACC itself is highly polar and readily metabolized , its ester derivatives, such as this compound, may act as prodrugs or stabilized analogs for targeted applications in plant physiology research or agrochemical formulations .
Properties
CAS No. |
104544-05-0 |
|---|---|
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
propyl 1-aminocyclopropane-1-carboxylate |
InChI |
InChI=1S/C7H13NO2/c1-2-5-10-6(9)7(8)3-4-7/h2-5,8H2,1H3 |
InChI Key |
ONNCENWIDSAVKS-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1(CC1)N |
Canonical SMILES |
CCCOC(=O)C1(CC1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropanecarboxylic acid, 1-amino-, propyl ester can be achieved through several methods:
Alkylation of Glycine Equivalents: This involves the alkylation of glycine equivalents with 1,2-electrophiles.
Intramolecular Cyclization: This method uses γ-substituted amino acid derivatives to form the cyclopropane ring.
Alkene Cyclopropanation: This involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxylic acid, 1-amino-, propyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Cyclopropanecarboxylic acid, 1-amino-, propyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of cyclopropanecarboxylic acid, 1-amino-, propyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems.
Pathways Involved: It is involved in pathways related to amino acid metabolism and synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Propyl 1-aminocyclopropanecarboxylate belongs to a family of cyclopropane-containing esters with modifications to the amino-carboxylate backbone. Below is a comparative analysis of its structural analogs, based on similarity scores and key functional groups (Table 1):
Table 1: Structural Comparison of this compound and Analogous Compounds
| Compound Name | CAS Number | Similarity Score | Key Structural Features |
|---|---|---|---|
| This compound | 104544-05-0 | 1.00 | Propyl ester, unsubstituted cyclopropane |
| Isothis compound | 757903-69-8 | 0.95 | Branched isopropyl ester |
| tert-Butyl 1-aminocyclopropanecarboxylate | 159871-51-9 | 0.93 | Bulky tert-butyl ester |
| Ethyl 1-amino-2-ethylcyclopropanecarboxylate hydrochloride | 1255099-55-8 | 0.89 | Ethyl ester, ethyl-substituted cyclopropane |
| Propyl 1-amino-4-methylcyclohexanecarboxylate | 228252-33-3 | 0.88 | Cyclohexane core, methyl substituent |
Key Observations:
The isopropyl ester (score 0.95) introduces steric hindrance due to branching, which may reduce enzymatic hydrolysis rates compared to the linear propyl variant . The tert-butyl ester (score 0.93) offers enhanced steric protection, likely improving metabolic stability but limiting solubility in aqueous systems .
Core Structure Variations: Propyl 1-amino-4-methylcyclohexanecarboxylate (score 0.88) replaces the cyclopropane with a cyclohexane ring, significantly reducing ring strain and modifying conformational flexibility. This structural shift may diminish its ability to mimic ACC in ethylene biosynthesis pathways .
Additional Derivatives :
- 1-(Boc-Amino)cyclopropanecarboxylic acid (CAS 88950-64-5): Features a tert-butoxycarbonyl (Boc) protecting group on the amine, enhancing stability during synthetic processes but requiring deprotection for biological activity .
Research Findings and Functional Implications
Metabolic and Physiological Roles :
- ACC derivatives are implicated in ethylene regulation. For instance, malonyl-ACC (MACC) and jasmonoyl-ACC (JA-ACC) are conjugated forms that modulate free ACC pools, indirectly influencing ethylene production .
Enzymatic Interactions :
- ACC oxidase (ACO), a key enzyme in ethylene synthesis, exhibits substrate specificity for ACC . Modifications to the carboxylate group (e.g., esterification) or cyclopropane substituents may alter binding affinity. For example, bulky esters like tert-butyl could hinder ACO recognition, whereas linear esters (propyl) might undergo hydrolysis to release ACC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


